molecular formula C20H25ClN2O3 B5954086 1-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one

1-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one

Cat. No.: B5954086
M. Wt: 376.9 g/mol
InChI Key: CORDAKZOWSMDDA-UHFFFAOYSA-N
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Description

1-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}-4,7,7-trimethyl-2-oxabicyclo[221]heptan-3-one is a complex organic compound that features a piperazine ring substituted with a 3-chlorophenyl group and a bicyclic oxabicycloheptane structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting 3-chlorophenylamine with ethylene diamine under controlled conditions.

    Substitution Reaction: The piperazine ring is then substituted with a 3-chlorophenyl group using a chlorinating agent such as thionyl chloride.

    Formation of the Oxabicycloheptane Structure: The oxabicycloheptane structure is synthesized through a Diels-Alder reaction involving a diene and a dienophile.

    Coupling Reaction: The final step involves coupling the substituted piperazine with the oxabicycloheptane structure using a coupling agent like carbonyldiimidazole.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.

    Biology: The compound is used in biochemical assays to study receptor-ligand interactions.

    Industry: It serves as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound binds to these receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one
  • 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride
  • 2-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-(1,2,4)triazolo(4,3-a)pyridin-3(2H)-one

Uniqueness: this compound is unique due to its bicyclic structure, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds, which may lack the bicyclic framework and thus exhibit different pharmacological profiles and reactivity.

Properties

IUPAC Name

1-[4-(3-chlorophenyl)piperazine-1-carbonyl]-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O3/c1-18(2)19(3)7-8-20(18,26-17(19)25)16(24)23-11-9-22(10-12-23)15-6-4-5-14(21)13-15/h4-6,13H,7-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CORDAKZOWSMDDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(OC2=O)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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